molecular formula C16H31N B14214307 Pyrrolidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)- CAS No. 685088-12-4

Pyrrolidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)-

Cat. No.: B14214307
CAS No.: 685088-12-4
M. Wt: 237.42 g/mol
InChI Key: VZMMNFHWJMVOSI-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)-: is a substituted pyrrolidine derivative. Pyrrolidine itself is a cyclic secondary amine with a five-membered ring structure. The compound features a unique substitution pattern, which includes an ethyl group and multiple methyl groups on a cyclohexyl ring, making it a highly branched and sterically hindered molecule.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, palladium or nickel catalysts.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

  • Oxidation can yield N-oxides.
  • Reduction can produce fully saturated amines.
  • Substitution can result in N-alkyl or N-acyl pyrrolidines.

Mechanism of Action

The mechanism of action of pyrrolidine derivatives often involves their interaction with biological targets such as enzymes or receptors. The unique substitution pattern of Pyrrolidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)- allows it to fit into specific binding sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the nature of the target and the specific interactions involved .

Comparison with Similar Compounds

    Pyrrole: An aromatic compound with a five-membered ring containing one nitrogen atom.

    Pyrroline: A partially saturated derivative of pyrrole with one double bond.

    Pyrrolizidine: A bicyclic compound with two fused five-membered rings containing nitrogen.

Uniqueness:

Properties

CAS No.

685088-12-4

Molecular Formula

C16H31N

Molecular Weight

237.42 g/mol

IUPAC Name

1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)pyrrolidine

InChI

InChI=1S/C16H31N/c1-6-15(4)11-14(2,3)12-16(5,13-15)17-9-7-8-10-17/h6-13H2,1-5H3

InChI Key

VZMMNFHWJMVOSI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CC(C1)(C)N2CCCC2)(C)C)C

Origin of Product

United States

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